(Z)-2-(2,5-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one
Description
(Z)-2-(2,5-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by a Z-configuration benzylidene moiety at position 2, substituted with 2,5-dimethoxy groups. The core benzofuran scaffold features a 6-hydroxy group and a 7-((dimethylamino)methyl) substituent. The 2,5-dimethoxybenzylidene group contributes electron-donating effects, while the dimethylaminomethyl side chain may enhance solubility and membrane permeability.
Properties
IUPAC Name |
(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-21(2)11-15-16(22)7-6-14-19(23)18(26-20(14)15)10-12-9-13(24-3)5-8-17(12)25-4/h5-10,22H,11H2,1-4H3/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKWVRJXFAIBLF-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC(=CC3=C(C=CC(=C3)OC)OC)C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC1=C(C=CC2=C1O/C(=C\C3=C(C=CC(=C3)OC)OC)/C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2,5-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one typically involves multi-step organic reactions. One common approach is the condensation reaction between 2,5-dimethoxybenzaldehyde and a suitable benzofuran derivative under basic conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(2,5-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzofuran ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, and various nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Inhibition of Alkaline Phosphatases (APs)
Recent studies have identified derivatives of benzofuran-3(2H)-one, including compounds similar to (Z)-2-(2,5-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one, as potent inhibitors of alkaline phosphatases. The structure-activity relationship (SAR) analysis demonstrated that modifications in the substituents significantly influence the inhibitory activity against APs. For instance, specific substitutions on the benzofuran ring enhanced the binding affinity and efficacy of these compounds as enzyme inhibitors .
1.2 Antioxidant Activity
Compounds in the benzofuran class have also been evaluated for their antioxidant properties. The presence of multiple hydroxyl groups in the structure contributes to their ability to scavenge free radicals, making them candidates for developing therapeutic agents aimed at oxidative stress-related diseases .
1.3 Anticancer Potential
The unique structural features of benzofuran derivatives allow them to interact with various biological targets. Preliminary studies suggest that (Z)-2-(2,5-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines .
Synthetic Methodologies
2.1 Synthesis via Condensation Reactions
The synthesis of (Z)-2-(2,5-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one typically involves condensation reactions between benzofuran derivatives and aldehydes under various catalytic conditions. For example, the use of clay catalysts under microwave irradiation has been reported to enhance yields while minimizing solvent use, showcasing a green chemistry approach .
2.2 Mechanistic Insights
Mechanistic studies indicate that the formation of this compound can proceed via acid-catalyzed or base-catalyzed pathways. The reaction conditions significantly affect the stereochemical outcome, favoring the Z-isomer due to steric and electronic factors associated with substituents on the benzofuran ring .
Structural Characteristics
3.1 Spectroscopic Analysis
The structural elucidation of (Z)-2-(2,5-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one can be achieved using various spectroscopic techniques such as NMR and mass spectrometry. These techniques confirm the expected molecular framework and provide insights into the conformational preferences of the compound .
3.2 Computational Studies
Molecular docking studies have been employed to predict the binding interactions between this compound and target proteins like APs. These computational analyses help in understanding the ligand-receptor dynamics and optimizing lead compounds for better pharmacological profiles .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (Z)-2-(2,5-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the dimethylamino group can interact with nucleophilic sites, while the hydroxy group can form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with other benzofuran-3(2H)-one derivatives, differing primarily in substituent patterns. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison
Key Observations:
In contrast, the 2-fluoro () and 2-chloro () substituents withdraw electrons, which may alter binding affinities in biological systems .
Solubility and Bioavailability: The dimethylaminomethyl group (target compound) balances lipophilicity and solubility. ’s bis(2-methoxyethyl)amino group introduces polar methoxy chains, likely improving aqueous solubility but reducing passive diffusion across membranes .
Conversely, the absence of bulky substituents in the target compound may favor faster clearance .
Halogen vs. Methoxy Groups :
- Fluorine () and chlorine () increase molecular polarity and may influence halogen bonding in target interactions. Methoxy groups (target compound) prioritize π-π stacking or hydrogen bonding .
Biological Activity
(Z)-2-(2,5-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities, including cytotoxic, antioxidant, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a benzofuran core structure with various substituents that enhance its biological activity. The presence of methoxy groups and a dimethylamino moiety is significant for its pharmacological properties. The molecular formula is C₂₄H₂₅N₂O₄, and its molecular weight is approximately 405.47 g/mol.
1. Antitumor Activity
Recent studies have indicated that benzofuran derivatives exhibit significant antitumor activity. For instance, compounds structurally related to (Z)-2-(2,5-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one have shown promising results in inhibiting the proliferation of various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung) | 6.26 ± 0.33 |
| Compound B | HCC827 (Lung) | 6.48 ± 0.11 |
| Compound C | NCI-H358 (Lung) | 20.46 ± 8.63 |
These compounds generally demonstrate higher activity in two-dimensional (2D) assays compared to three-dimensional (3D) cultures due to differences in penetration and bioavailability within cellular structures .
2. Antioxidant Activity
The antioxidant capacity of benzofuran derivatives has been evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging assays. The following table summarizes the DPPH scavenging activity of related compounds:
| Concentration (µM) | DPPH Scavenging Activity (%) |
|---|---|
| 10 | 54.88 ± 3.1 |
| 50 | 97.4 ± 2.1 |
| 100 | 97 ± 2.3 |
| 200 | 97 ± 1.7 |
| 500 | 97.2 ± 1.9 |
The data indicates that while ascorbic acid shows superior scavenging ability at lower concentrations, the compound demonstrates significant antioxidant properties at higher concentrations .
3. Anti-inflammatory Effects
Research has demonstrated that benzofuran derivatives can effectively reduce pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. For example, a related compound was shown to reduce TNF levels by up to 93% in macrophage cells . This suggests potential therapeutic applications in managing chronic inflammatory conditions.
The biological activities of (Z)-2-(2,5-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one may be attributed to several mechanisms:
- DNA Interaction : Similar compounds have been shown to bind to DNA, inhibiting DNA-dependent enzymes which are crucial for cancer cell proliferation .
- Cytokine Modulation : The ability to modulate cytokine release positions these compounds as potential anti-inflammatory agents.
- Oxidative Stress Reduction : By scavenging free radicals, these compounds may mitigate oxidative stress-related damage.
Case Studies
A notable study involved the synthesis of various benzofuran derivatives and their evaluation against human cancer cell lines, revealing a consistent pattern of cytotoxicity correlated with structural modifications . In vivo studies further supported these findings by demonstrating reduced tumor growth in animal models treated with these derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
